5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
Description
5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving cartilage degradation. This compound is characterized by its complex structure, which includes a methanesulfonylpiperazine moiety, an oxopropyl group, and a phenylimidazolidine-dione core.
Properties
Molecular Formula |
C20H28N4O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H28N4O5S/c1-14(2)15-4-6-16(7-5-15)24-19(26)17(21-20(24)27)8-9-18(25)22-10-12-23(13-11-22)30(3,28)29/h4-7,14,17H,8-13H2,1-3H3,(H,21,27) |
InChI Key |
JNQONSAOZZOTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps:
Formation of the Imidazolidine-2,4-Dione Core: This step often starts with the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the imidazolidine-2,4-dione in the presence of a Lewis acid catalyst.
Attachment of the Oxopropyl Group: This step involves the alkylation of the imidazolidine-2,4-dione with a suitable oxopropyl halide under basic conditions.
Incorporation of the Methanesulfonylpiperazine Moiety: The final step is the nucleophilic substitution reaction where the piperazine derivative reacts with methanesulfonyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxopropyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of ADAMTS enzymes, which are involved in the degradation of cartilage. This makes it a candidate for the treatment of osteoarthritis and other inflammatory diseases.
Medicine
In medicine, the compound’s ability to inhibit specific enzymes makes it a promising therapeutic agent for conditions involving excessive cartilage breakdown and inflammation.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery and development.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of ADAMTS enzymes, particularly ADAMTS-4 and ADAMTS-5. These enzymes are responsible for the degradation of aggrecan, a major component of cartilage. By inhibiting these enzymes, the compound helps to maintain cartilage integrity and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(4-METHYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE
- 5-[3-(4-ETHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE
Uniqueness
The presence of the methanesulfonyl group in 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
